2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
The compound 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one features a fused triazoloquinazolinone core with two key substituents:
- 3-Chlorophenyl group at position 2: Introduces steric bulk and electron-withdrawing effects.
- 4-Hydroxyphenyl group at position 9: Provides hydrogen-bonding capability and polar interactions.
This structural framework is associated with pharmacological relevance, particularly in targeting G protein-coupled receptors (GPCRs) like RXFP4, as seen in related compounds .
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-4-1-3-13(11-14)20-24-21-23-16-5-2-6-17(28)18(16)19(26(21)25-20)12-7-9-15(27)10-8-12/h1,3-4,7-11,19,27H,2,5-6H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVUHCICJZWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed by the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.
Coupling of the Chlorophenyl and Hydroxyphenyl Groups: The final step involves the coupling of the chlorophenyl and hydroxyphenyl groups to the triazoloquinazoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted triazoloquinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key analogues differ in substituent positions, electronic properties, and core modifications:
*Estimated based on structural similarity.
Key Observations:
- Hydroxyphenyl Group : The 4-hydroxyphenyl moiety is conserved in compounds with reported RXFP4 activity, suggesting its role in hydrogen bonding with receptor residues .
- Core Rigidity : Dimethyl substitutions (e.g., in ) increase hydrophobicity (logP ~3.34) but may reduce solubility compared to the target compound .
Pharmacological Implications
- RXFP4 Agonism : JK1 and related compounds demonstrate that the 4-hydroxyphenyl group is critical for RXFP4 binding, while chlorophenyl position modulates selectivity. The target compound’s 3-chlorophenyl may offer a unique selectivity profile .
- Metabolic Stability : Dimethyl-substituted analogues () exhibit higher logP values, which may correlate with prolonged half-lives but reduced aqueous solubility .
Biological Activity
The compound 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one , also known as JK1 or (S)-JK0621-D008, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings.
Chemical Structure
The compound features a triazole ring fused to a quinazoline moiety, providing unique chemical properties that influence its biological interactions. The presence of the 3-chlorophenyl and 4-hydroxyphenyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer).
- IC50 Values :
- HeLa: 0.45 µM
- A375: 0.36 µM
- HCT116: 0.50 µM
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
This indicates potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have reported that JK1 modulates inflammatory pathways by acting on the P2Y14 receptor:
- Mechanism of Action : The compound inhibits UDP-induced activation of the P2Y14 receptor.
- Inhibition Rates : At concentrations of 3 µM, JK1 showed over 80% inhibition of receptor activity in cellular assays .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in HeLa cells with an IC50 of 0.45 µM. |
| Study B | Showed antibacterial activity against S. aureus with an MIC of 32 µg/mL. |
| Study C | Highlighted anti-inflammatory effects via P2Y14 receptor modulation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
